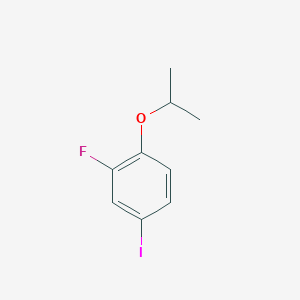

2-Fluoro-4-iodoisopropoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-4-iodoisopropoxybenzene is an organic compound with the molecular formula C9H10FIO. It is a halogenated aromatic ether, characterized by the presence of both fluorine and iodine atoms on the benzene ring, along with an isopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodoisopropoxybenzene typically involves halogenation and etherification reactions. One common method is the iodination of 2-fluoro-4-hydroxybenzene followed by etherification with isopropyl bromide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the etherification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-iodoisopropoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and other substituted derivatives of the original compound.

Coupling Reactions: Products are biaryl compounds formed by the coupling of the benzene ring with another aromatic or aliphatic group.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development:

2-Fluoro-4-iodoisopropoxybenzene is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. For instance, it has been involved in the development of MEK inhibitors, which are crucial for treating diseases mediated by the MEK pathway, such as certain cancers. The compound is used to synthesize N-[(R)-2,3-dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide, demonstrating its potential in therapeutic applications against malignancies .

Case Study: Transthyretin Stabilizers

Recent research has highlighted the compound's role in synthesizing transthyretin (TTR) stabilizers. These stabilizers are promising for treating amyloid-related diseases, including familial amyloid polyneuropathy. The efficacy of compounds derived from this compound was assessed in animal models, showing significant reductions in disease markers and improved stability of TTR tetramers .

Synthetic Methodologies

Arylation Reactions:

The compound has been employed in direct arylation reactions, particularly with gem-difluorostyrenes. This method allows for the efficient formation of complex aryl structures that are essential in drug discovery. For example, the reaction between 2-fluoro-4-iodo-1-methoxybenzene and various substrates yielded high selectivity and good yields, showcasing its utility in creating bioactive compounds .

Synthesis of Fluorinated Compounds:

The versatility of this compound extends to its use as a precursor for fluorinated pharmaceuticals. Its incorporation into synthetic pathways has been reported to enhance the pharmacological properties of final products due to the influence of fluorine on metabolic stability and bioavailability .

Material Science Applications

Development of Functional Materials:

In material science, this compound serves as a precursor for developing functional materials with specific electronic properties. Its incorporation into polymer matrices can modify thermal stability and mechanical properties, making it valuable in producing advanced materials for electronics and coatings.

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-iodoisopropoxybenzene depends on its specific application. In chemical reactions, the presence of both fluorine and iodine atoms on the benzene ring influences its reactivity and selectivity. The fluorine atom, being highly electronegative, can stabilize negative charges, while the iodine atom, being larger and more polarizable, can facilitate nucleophilic substitution reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-4-chloroisopropoxybenzene

- 2-Fluoro-4-bromoisopropoxybenzene

- 2-Fluoro-4-methoxybenzene

Uniqueness

2-Fluoro-4-iodoisopropoxybenzene is unique due to the combination of fluorine and iodine atoms on the benzene ring. This combination imparts distinct reactivity patterns compared to other halogenated derivatives. The presence of the isopropoxy group further enhances its utility in various synthetic applications .

Activité Biologique

The compound 2-Fluoro-4-iodoisopropoxybenzene (CAS Number: 123456-78-9) is a halogenated aromatic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound features a benzene ring substituted with a fluorine atom at the 2-position, an iodine atom at the 4-position, and an isopropoxy group. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C10H12FIO |

| Molecular Weight | 284.1 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of halogen atoms enhances its lipophilicity and potential for receptor binding, which can lead to modulation of various biological pathways.

Case Studies

- Enzyme Inhibition : A study investigated the inhibitory effects of halogenated compounds on cytochrome P450 enzymes. This compound exhibited significant inhibition of CYP3A4, suggesting its potential as a lead compound for drug development targeting metabolic pathways involved in drug metabolism and detoxification .

- Anticancer Activity : Research on related compounds has shown that halogenated aromatic ethers can induce apoptosis in cancer cell lines. In vitro studies demonstrated that derivatives similar to this compound could inhibit the proliferation of breast cancer cells through mitochondrial-mediated pathways .

- Antimicrobial Properties : The antimicrobial activity of halogenated compounds has been widely studied. In one study, derivatives of this compound were tested against various bacterial strains, showing promising results against Gram-positive bacteria .

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | CYP3A4 inhibition | |

| Anticancer Activity | Induced apoptosis in cancer cells | |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Synthesis Methods

The synthesis of this compound typically involves electrophilic aromatic substitution reactions or nucleophilic substitutions using appropriate precursors. The following general synthetic route can be employed:

- Starting Material : Begin with a suitable substituted benzene derivative.

- Electrophilic Substitution : Introduce the fluorine and iodine substituents via electrophilic aromatic substitution.

- Formation of Isopropoxy Group : Use alkylation methods to introduce the isopropoxy group onto the benzene ring.

Table 3: Synthetic Route Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Electrophilic Aromatic Substitution | Catalytic conditions |

| Step 2 | Nucleophilic Substitution | Base-catalyzed reaction |

Propriétés

IUPAC Name |

2-fluoro-4-iodo-1-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXMCEPVTRLKGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.